(Z)-N,N'-dimethylbenzenecarboximidamide

Description

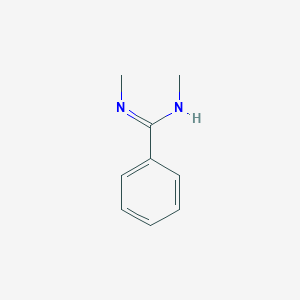

(Z)-N,N'-Dimethylbenzenecarboximidamide is a stereoisomeric carboximidamide derivative characterized by a benzene ring substituted with two methyl groups on the nitrogen atoms of the imidamide group in a Z-configuration. The Z stereochemistry implies that the higher-priority substituents (methyl groups) are on the same side of the double bond or planar structure, influencing its electronic and steric properties.

Properties

CAS No. |

29019-38-3 |

|---|---|

Molecular Formula |

C9H12N2 |

Molecular Weight |

148.20 g/mol |

IUPAC Name |

N,N'-dimethylbenzenecarboximidamide |

InChI |

InChI=1S/C9H12N2/c1-10-9(11-2)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,10,11) |

InChI Key |

LNWZWTFWTFMNQD-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=NC)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenecarboximidamide, n,n’-dimethyl- typically involves the reaction of benzonitrile with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

C6H5CN+(CH3)2NH→C6H5C(NH(CH3)2

Comparison with Similar Compounds

Structural and Electronic Comparisons

- Steric Effects : The Z-configuration in this compound imposes steric constraints that may limit rotational freedom (rotatable bonds: 4 in analog ), unlike linear quaternary ammonium compounds like BAC12, which have flexible alkyl chains .

- Electronic Properties : The N-hydroxy substituent in compounds like N-hydroxy-4-nitro-benzenecarboximidamide introduces strong electron-withdrawing effects, enhancing acidity and reactivity compared to methyl-substituted analogs .

- Positional Isomerism : 2,3-Dimethylbenzenecarboximidamide exhibits lower topological polar surface area (TPSA) compared to para-substituted derivatives, impacting solubility and membrane permeability .

Functional and Application Differences

- Biocidal Activity : BAC12 and other quaternary ammonium compounds () function as surfactants with broad antimicrobial activity, whereas carboximidamides are more specialized in coordination chemistry or pharmaceutical intermediates .

- In contrast, dimethyl-substituted analogs lack such restrictions.

- Computational Studies : DFT analyses on Z-N'-(benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide () suggest that the Z-configuration stabilizes transition states in reaction mechanisms, a trend likely applicable to this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.